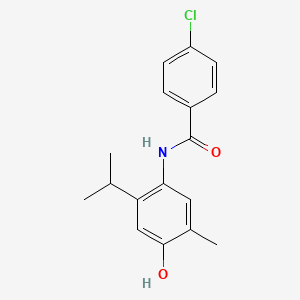![molecular formula C18H13N3O3S B5559101 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5559101.png)
3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate" is a complex organic molecule. Its structure suggests a potential for various chemical and physical properties due to the presence of multiple functional groups like pyridinylcarbonyl and thiophenecarboxylate.
Synthesis Analysis
The synthesis of such compounds generally involves multistep reactions, including condensation and substitution reactions. For example, a related compound, 6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, was synthesized via the condensation of various precursors, demonstrating the complexity of synthesizing these types of molecules (Al‐Refai et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic methods and X-ray crystal analysis. The structure typically involves a central pyridine ring substituted with various groups, leading to unique spatial configurations and interactions. This is exemplified in compounds with similar structural features, such as (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one (Li, Li, & Wu, 2013).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its functional groups. For example, the presence of the thiophene ring and the pyridine moiety suggests potential for nucleophilic substitution reactions and involvement in the formation of coordination complexes, as observed in similar compounds (Xiao, Vasapollo, & Alper, 1999).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure can be inferred from its molecular structure. The presence of heteroaromatic rings typically suggests moderate solubility in organic solvents and potential for diverse crystalline forms, as seen in compounds like 3-Benzyl-5-phenyl-2-p-tolylthiophene (Freeman, Lu, & Ziller, 1995).
Chemical Properties Analysis
The compound's chemical properties can be diverse due to the presence of multiple reactive groups. It can participate in redox reactions, coordinate with metal ions, and form hydrogen bonds, as observed in structurally related compounds (Boschelli et al., 2005).
科学的研究の応用
Intramolecular Electron Transfer
The study on derivatives of nitrophenyldihydropyridines, which may share some structural similarities with the compound , reveals insights into intramolecular electron transfer processes. This phenomenon is crucial for understanding the photophysics of complex organic molecules and could inform the design of new materials for electronic and photonic applications. The research suggests that donor-acceptor dyads, akin to the core structure of 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate, can be engineered to facilitate controlled electron-transfer pathways, potentially useful in developing advanced solar cells and organic electronics (Fasani et al., 2006).
Fluorescent Sensing
The creation of fluorescent sensors based on heteroatom-containing organic fluorophores, which could be structurally or functionally related to the subject compound, demonstrates the utility of such materials in detecting environmental changes. Specifically, these sensors can switch between emission states in response to pH changes, showcasing potential applications in biological and chemical sensing technologies. This application highlights the compound's relevance in developing new sensors with tunable emission properties for environmental and health monitoring (Yang et al., 2013).
Photodegradation and Stability in Solar Cells
Research into the photodegradation mechanisms of polythiophene-based solar cells, which could be influenced by compounds similar to 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate, underscores the importance of understanding and mitigating the degradation pathways in organic photovoltaic materials. This knowledge is crucial for improving the durability and efficiency of solar energy harvesting devices. The findings suggest strategies for enhancing the stability of active layers in solar cells, potentially extending their operational lifespan and efficiency (Tournebize et al., 2013).
Organic Electronics and Conductivity Enhancement
The study on polythiophene and TiO2 nanorod hybrids, related to the electronic properties that could be modulated by compounds like 3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate, indicates a path toward more thermally stable organic-inorganic hybrid materials. These materials show promise for enhancing the performance of organic electronics, including solar cells, through improved electron injection times and reduced recombination rates. Such advancements could lead to more efficient and durable organic electronic devices (Huang et al., 2010).
将来の方向性
特性
IUPAC Name |
[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(15-7-1-2-9-19-15)21-20-12-13-5-3-6-14(11-13)24-18(23)16-8-4-10-25-16/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMJIMXAALWAAG-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)
![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![N-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5559037.png)
![2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)benzoic acid](/img/structure/B5559040.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5559043.png)


![(1-methyl-1H-imidazol-2-yl){1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5559059.png)
![1-(2,5-dimethyl-3-furoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5559071.png)
![2-methyl-4-phenyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5559074.png)
![N-benzyl-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5559076.png)
![4-methyl-N'-{4-[(2-methylbenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5559082.png)
![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559091.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N,2-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5559105.png)